2-Ethylthiazolidinecarboxylic acid 2-Ethylthiazolidinecarboxylic acid
Brand Name: Vulcanchem
CAS No.: 63919-07-3
VCID: VC14219884
InChI: InChI=1S/C6H11NO2S/c1-2-6(5(8)9)7-3-4-10-6/h7H,2-4H2,1H3,(H,8,9)
SMILES:
Molecular Formula: C6H11NO2S
Molecular Weight: 161.22 g/mol

2-Ethylthiazolidinecarboxylic acid

CAS No.: 63919-07-3

Cat. No.: VC14219884

Molecular Formula: C6H11NO2S

Molecular Weight: 161.22 g/mol

* For research use only. Not for human or veterinary use.

2-Ethylthiazolidinecarboxylic acid - 63919-07-3

Specification

CAS No. 63919-07-3
Molecular Formula C6H11NO2S
Molecular Weight 161.22 g/mol
IUPAC Name 2-ethyl-1,3-thiazolidine-2-carboxylic acid
Standard InChI InChI=1S/C6H11NO2S/c1-2-6(5(8)9)7-3-4-10-6/h7H,2-4H2,1H3,(H,8,9)
Standard InChI Key FJIQTPGTRICJON-UHFFFAOYSA-N
Canonical SMILES CCC1(NCCS1)C(=O)O

Introduction

Structural and Stereochemical Features

Core Architecture

The thiazolidine ring system consists of three carbon atoms, one sulfur atom, and one nitrogen atom arranged in a saturated five-membered ring. In 2-ethylthiazolidinecarboxylic acid, the ethyl substituent at the 2-position introduces steric bulk compared to methyl analogs, potentially influencing ring conformation and intermolecular interactions. The carboxylic acid group at the 4-position enhances water solubility and enables hydrogen bonding, critical for biological activity.

Stereochemical Considerations

Thiazolidine derivatives often exhibit stereoisomerism due to chiral centers. For example, 2-methylthiazolidinecarboxylic acid exists in (2R,4S) and (2S,4R) configurations, which dictate optical activity. The ethyl analog likely adopts similar stereochemical configurations, though its optical properties remain uncharacterized in the literature. Computational modeling using density functional theory (DFT) could predict preferred conformations, but experimental validation via X-ray crystallography or chiral HPLC is necessary .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A plausible route to 2-ethylthiazolidinecarboxylic acid involves:

  • Condensation: Reacting L-cysteine with propionaldehyde in aqueous acidic conditions to form the thiazolidine ring. This step mirrors the synthesis of methyl analogs, where acetaldehyde is substituted with propionaldehyde .

  • Esterification: Treating the intermediate with ethanol under HCl catalysis to yield the ethyl ester, enhancing solubility for subsequent oxidation .

  • Oxidation: Employing MnO₂ in acetonitrile to dehydrogenate the thiazolidine ring to a thiazole, though this step may require optimization for ethyl-substituted substrates .

  • Hydrolysis: Saponifying the ester with NaOH followed by acidification to isolate the carboxylic acid .

Key Challenges:

  • The ethyl group may hinder ring formation due to increased steric hindrance compared to methyl, necessitating longer reaction times or elevated temperatures.

  • Oxidation efficiency with MnO₂ could decrease, requiring alternative catalysts like TEMPO or transition-metal complexes .

Industrial Scalability

Industrial production methods for thiazolidinecarboxylic acids remain underdeveloped. Scaling the above route would require:

  • Continuous-flow reactors to optimize condensation and oxidation steps.

  • Recycling solvents like acetonitrile to reduce costs .

Physicochemical Properties

Molecular Descriptors

PropertyValue/Description
Molecular formulaC₆H₁₁NO₂S
Molecular weight161.23 g/mol
pKa (carboxylic acid)~3.5 (estimated from analogs )
SolubilityModerate in water, high in polar solvents

Stability and Reactivity

  • Thermal stability: The ethyl group may stabilize the thiazolidine ring against thermal degradation compared to methyl analogs.

  • pH sensitivity: The carboxylic acid group deprotonates above pH 3.5, forming a water-soluble conjugate base .

Comparative Analysis with Analogous Compounds

Parameter2-Ethylthiazolidinecarboxylic Acid2-Methylthiazolidinecarboxylic Acid
Molecular weight161.23 g/mol147.20 g/mol
logP (estimated)0.80.5
ROS scavenging capacityModerate (inferred)High

Structural Implications:

  • The ethyl group increases lipophilicity, potentially enhancing blood-brain barrier penetration.

  • Reduced solubility compared to methyl analogs may limit parenteral applications .

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